[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Stereochemistry Enantiospecificity PNMT inhibition

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral, fluorinated tetrahydroisoquinoline (THIQ) derivative bearing a (3R)-hydroxymethyl substituent and a 6-fluoro substituent on the aromatic ring (molecular formula C₁₀H₁₂FNO, MW 181.21 g/mol). The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a core motif in inhibitors of phenylethanolamine N-methyltransferase (PNMT), NMDA receptor antagonists, HDAC inhibitors, and chemokine receptor modulators.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1389377-17-6
Cat. No. B6333667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
CAS1389377-17-6
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)F)CO
InChIInChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m1/s1
InChIKeyHOBXJDYDGFFAPV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol (CAS 1389377-17-6): A Defined Stereochemical and Fluorinated Tetrahydroisoquinoline Building Block for Medicinal Chemistry Procurement


[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral, fluorinated tetrahydroisoquinoline (THIQ) derivative bearing a (3R)-hydroxymethyl substituent and a 6-fluoro substituent on the aromatic ring (molecular formula C₁₀H₁₂FNO, MW 181.21 g/mol) . The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a core motif in inhibitors of phenylethanolamine N-methyltransferase (PNMT), NMDA receptor antagonists, HDAC inhibitors, and chemokine receptor modulators [1]. The specific combination of C6-fluorination and (3R)-hydroxymethyl stereochemistry distinguishes this compound from other THIQ building blocks available in commercial catalogues, and the defined (R)-configuration is critical because enantiospecific SAR studies have established that the R-enantiomer of 3-substituted THIQs is generally the more potent isomer at therapeutically relevant targets such as PNMT and the α₂-adrenoceptor [2].

Why [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol Cannot Be Replaced by Generic THIQ Analogs in Structure-Based Procurement


Generic substitution of [(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol with its (3S)-enantiomer (CAS 1389391-15-4), the non-fluorinated (R)-THIQ-3-methanol analog (CAS 62855-02-1), or the corresponding 3-carboxylic acid derivative risks compromising both stereochemical fidelity and key physicochemical properties. Enantiospecific synthesis studies have demonstrated that the R- and S-enantiomers of 3-substituted THIQs exhibit divergent potencies at PNMT and the α₂-adrenoceptor, with the R-enantiomer consistently showing superior inhibitory activity [1]. Furthermore, the C6-fluorine atom alters the lipophilicity (measured LogP 1.08 for the (R)-6-fluoro derivative versus LogP ~1.02 for the non-fluorinated (R)-analog ) and metabolic stability profile of the scaffold [2], making the fluorinated and non-fluorinated variants pharmacokinetically non-interchangeable. The following section presents the quantitative evidence underpinning these differentiation claims.

Quantitative Differentiation Evidence: [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol Versus Closest Analogs


Enantiomeric Preference: (3R)- vs. (3S)-6-Fluoro-3-hydroxymethyl-THIQ – Class-Level Inference from PNMT/α₂-Adrenoceptor Enantiospecificity Data

Grunewald et al. (1999) conducted an enantiospecific synthesis and biochemical evaluation of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines. Across the series, the R-enantiomer was 'usually the more potent enantiomer at both PNMT and the α₂-adrenoceptor' [1]. The sole exception was 3-hydroxymethyl-7-nitro-THIQ, which displayed reversed stereoselectivity only at the α₂-adrenoceptor. This enantiospecific SAR pattern provides a strong class-level inference that for 6-fluoro-3-hydroxymethyl-THIQ analogs, the (3R)-configuration is the preferred enantiomer for target engagement. Procurement of the (3S)-enantiomer (CAS 1389391-15-4, available from Aladdin at ≥97% purity ) would confer the 'wrong' stereochemistry for PNMT/α₂-adrenoceptor-oriented programs.

Stereochemistry Enantiospecificity PNMT inhibition Adrenergic receptor Chiral resolution

Lipophilicity Differentiation: (3R)-6-Fluoro-3-hydroxymethyl-THIQ vs. (3S)-Enantiomer – Vendor Datasheet Head-to-Head Comparison

Vendor-certified physicochemical data reveal a measurable lipophilicity difference between the two enantiomers. The (3R)-6-fluoro derivative (Fluorochem, 97% purity) has a reported LogP of 1.08 , whereas its (3S)-counterpart (Aladdin, ≥97% purity) has a reported XLogP3 of 0.800 . This represents a ΔLogP of approximately +0.28 for the (3R)-enantiomer. Although both compounds share identical molecular formula and molecular weight (181.21 g/mol), the LogP difference indicates that the (3R)-enantiomer is more lipophilic, which may translate to enhanced passive membrane permeability and potentially improved blood-brain barrier penetration—a critical consideration for CNS-targeted programs. The non-fluorinated (R)-THIQ-3-methanol analog has an intermediate LogP of ~1.02 , confirming that the C6-fluorine contributes additively to lipophilicity.

Lipophilicity LogP Blood-brain barrier permeability ADME Chiral differentiation

PNMT Inhibitory Potency Baseline: 3-Hydroxymethyl-THIQ vs. 3-Methyl-THIQ and Unsubstituted THIQ – Establishing the Importance of the 3-Hydroxymethyl Substituent

Grunewald et al. (1999) reported quantitative PNMT and α₂-adrenoceptor Ki values for a series of 3-substituted THIQs lacking aromatic ring substitution [1]. 3-Hydroxymethyl-THIQ (compound 4) demonstrated a PNMT Ki of 1.1 µM and α₂ Ki of 6.6 µM (selectivity ratio = 6.0), representing a marked improvement in selectivity over 3-methyl-THIQ (PNMT Ki = 2.1 µM, α₂ Ki = 0.76 µM, selectivity = 0.36) and unsubstituted THIQ (PNMT Ki = 9.7 µM, α₂ Ki = 0.35 µM, selectivity = 0.036). BindingDB independently reports a PNMT Ki of 560 nM (0.56 µM) for the (R)-enantiomer of 3-hydroxymethyl-THIQ (CHEMBL61490) [2]. These data establish the 3-hydroxymethyl group as a critical pharmacophoric element conferring both PNMT potency and selectivity over the α₂-adrenoceptor. The target compound [(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol combines this validated 3-hydroxymethyl motif with a 6-fluoro substituent that can further modulate electronic properties and metabolic stability.

PNMT inhibition Enzyme kinetics Selectivity Binding affinity Structure-activity relationship

Functional Group Differentiation: 3-Hydroxymethyl vs. 3-Carboxylic Acid – Impact on Hydrogen Bonding and Synthetic Utility

The target compound possesses a primary alcohol (3-hydroxymethyl) group, whereas the closely related (R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1161833-80-2) bears a carboxylic acid at the same position . From vendor analytical data, the 3-hydroxymethyl compound has 2 hydrogen bond donors (HBD = 2) and 2 hydrogen bond acceptors (HBA = 2), with an Fsp³ (fraction of sp³-hybridized carbons) of 0.4 . The carboxylic acid analog, by contrast, offers an additional H-bond acceptor and can form salt bridges via deprotonation. These differences dictate divergent synthetic utility: the alcohol is a neutral, versatile handle amenable to etherification, esterification, oxidation to aldehyde, or activation as a leaving group, whereas the carboxylic acid is primarily suited for amide coupling and salt formation. The 3-hydroxymethyl motif also preserves the hydrogen-bond donor capacity shown to be critical for PNMT active-site interactions [1].

Functional group interconversion Hydrogen bonding Synthetic handle Building block Amide coupling

Fluorine Substitution Effect: 6-Fluoro vs. Non-Fluorinated THIQ – Impact on Lipophilicity and Predicted Metabolic Stability

The introduction of fluorine at the 6-position of the THIQ scaffold is a well-precedented medicinal chemistry strategy to block sites of oxidative metabolism and modulate lipophilicity. The (3R)-6-fluoro compound (LogP 1.08) is more lipophilic than the non-fluorinated (R)-THIQ-3-methanol (LogP 1.02) , with a ΔLogP of +0.06. While this difference is modest, the primary value of the 6-fluoro substituent lies in its ability to protect the aromatic ring against cytochrome P450-mediated hydroxylation, a major metabolic pathway for unsubstituted THIQs [1]. Grunewald et al. have extensively documented how electron-withdrawing substituents on the THIQ aromatic ring modulate both target affinity and selectivity; the 6-fluoro substituent is positioned ortho/para to the ring junction, electrostatically influencing the basicity of the tetrahydroisoquinoline nitrogen (predicted pKa reduction vs. non-fluorinated analog) [2]. This nitrogen basicity modulation can affect both receptor binding and lysosomal trapping.

Fluorination Metabolic stability Oxidative metabolism CYP450 Bioisosterism

Procurement-Relevant Application Scenarios for [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Where the Evidence Supports Prioritized Selection


PNMT Inhibitor Lead Optimization Requiring Defined (R)-Stereochemistry and Aromatic Metabolic Stabilization

For medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT) for CNS indications, this compound provides the combined advantages of the validated 3-hydroxymethyl pharmacophore (baseline PNMT Ki ≈ 1.1 µM with 6-fold selectivity over α₂-adrenoceptor [1]) and the metabolically protective 6-fluoro substituent. The (3R)-configuration aligns with the established enantiospecific SAR showing R-enantiomer preference at both PNMT and the α₂-adrenoceptor [2]. The enhanced lipophilicity (LogP 1.08 vs. 0.80 for the S-enantiomer ) may also favor CNS penetration, making this enantiomer the appropriate choice for neurological PNMT programs.

Chiral Building Block for Diversity-Oriented Synthesis via Alcohol Functionalization

The 3-hydroxymethyl group (HBD = 2, HBA = 2) provides a neutral, versatile synthetic handle for etherification, esterification, mesylation/tosylation, or oxidation to the corresponding aldehyde or carboxylic acid. This contrasts with the pre-oxidized 3-carboxylic acid analog (CAS 1161833-80-2), which is limited to amide coupling and salt formation . Programs requiring late-stage diversification of the 3-position should procure the alcohol rather than the acid to maximize synthetic flexibility.

Structure-Activity Relationship Studies Exploring Halogen Position Effects on THIQ Scaffold Pharmacology

The 6-fluoro substitution pattern differentiates this compound from the extensively studied 7-substituted THIQ series reported by Grunewald et al. [1][2]. The 6-position places the fluorine ortho to the ring junction, providing different electronic and steric effects compared to the 7-position (meta to ring junction). Researchers comparing 5-, 6-, 7-, and 8-fluoro THIQ regioisomers will require the specific 6-fluoro derivative for systematic SAR mapping, and the (3R)-configuration ensures stereochemical consistency when comparing across substitution positions.

Procurement for CNS-Targeted Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 181.21 g/mol, LogP of 1.08, and Fsp³ of 0.4 , this compound falls within fragment-like physicochemical space (MW < 250, LogP < 3.5) suitable for fragment-based screening. The 6-fluoro substituent provides a useful ¹⁹F NMR handle for fragment hit confirmation by ligand-observed NMR methods, a capability absent in the non-fluorinated analog. The defined (R)-stereochemistry also ensures that any fragment hit can be advanced with stereochemical integrity, avoiding the need for chiral resolution of racemic fragment hits that could confound SAR interpretation.

Quote Request

Request a Quote for [(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.